N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide: is a complex organic compound that features a naphthothiazole moiety linked to a phenoxypropanamide group
Mechanism of Action
Target of Action
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is a compound with potential biological activity. Thiazoles, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have a wide range of biological effects, depending on their specific structures and targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide typically involves the formation of the naphthothiazole core followed by the attachment of the phenoxypropanamide group. One common method starts with the reaction of 2-amino-3-chloronaphthalene-1,4-dione with a thioamide under acidic conditions to form the naphthothiazole ring . This intermediate is then reacted with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Comparison with Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: Known for its role as a potassium channel activator.
2-substituted benzothiazoles: Used in the synthesis of bioactive molecules with diverse biological activities.
Uniqueness: N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide stands out due to its unique combination of a naphthothiazole core and a phenoxypropanamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-11H,12-13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQQPRJPORGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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